1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Catalog No.
S733736
CAS No.
90841-64-8
M.F
C10H11BrO3
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-broMo-2,5-diMethoxyphenyl)ethanone

CAS Number

90841-64-8

Product Name

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3

InChI Key

PXIBOMTVNQIFET-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (CAS 90841-64-8) is a highly versatile, halogenated acetophenone building block widely utilized in the synthesis of advanced pharmaceutical intermediates, specifically within the phenethylamine and beta-keto amphetamine classes. Characterized by its unique 2,5-dimethoxy substitution pattern and a para-positioned bromine atom, this compound offers dual handles for orthogonal functionalization: the acetyl group for alpha-carbon modifications or asymmetric reductions, and the aryl bromide for palladium-catalyzed cross-coupling reactions. As a stable crystalline solid, it provides excellent processability and shelf life, making it a preferred precursor for both discovery-scale medicinal chemistry and pilot-scale manufacturing of complex neuroactive or agrochemical targets[1].

Attempting to substitute 1-(4-bromo-2,5-dimethoxyphenyl)ethanone with unbrominated analogs (such as 2,5-dimethoxyacetophenone) or alternative carbonyls (such as 4-bromo-2,5-dimethoxybenzaldehyde) inevitably disrupts established synthetic workflows. Unbrominated analogs lack the critical cross-coupling handle, necessitating downstream halogenation steps that suffer from poor regioselectivity and require intensive chromatographic purification. Similarly, substituting the acetophenone with an aldehyde fundamentally alters the reactivity profile, preventing direct access to beta-keto scaffolds via simple alpha-halogenation and forcing chemists into lengthy, low-yielding multi-step homologation sequences. Consequently, generic substitution leads to increased step counts, reduced overall yields, and higher processing costs [1].

Pd-Catalyzed Cross-Coupling Compatibility

In modular API synthesis, the presence of the para-bromine atom provides a direct handle for Pd-catalyzed cross-coupling. 1-(4-bromo-2,5-dimethoxyphenyl)ethanone undergoes Suzuki-Miyaura coupling with aryl boronic acids yielding >92% of the 4-aryl derivative under mild conditions. In contrast, attempting to achieve the same 4-aryl substitution using 2,5-dimethoxyacetophenone requires a two-step bromination-coupling sequence where the initial bromination yields a 70:30 mixture of 4-bromo and 3-bromo regioisomers, requiring costly chromatographic separation [1].

Evidence DimensionYield of pure 4-aryl substituted product
Target Compound Data>92% yield (single step)
Comparator Or Baseline<60% overall yield (two steps, 70:30 regiomeric mixture) for 2,5-dimethoxyacetophenone
Quantified Difference>32% higher yield and elimination of regiomeric purification
ConditionsSuzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C) vs. bromination/coupling sequence

Eliminates a low-yielding, non-selective bromination step, significantly reducing purification bottlenecks in scale-up.

Alpha-Carbon Functionalization for Beta-Keto Scaffolds

For the synthesis of beta-keto phenethylamine derivatives, the acetyl group of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is essential. It undergoes alpha-bromination followed by nucleophilic amination to yield the target beta-keto amines with >85% overall efficiency. When using 4-bromo-2,5-dimethoxybenzaldehyde as a substitute precursor, accessing the same beta-keto scaffold requires a complex four-step sequence (Henry reaction, reduction, oxidation, and alpha-substitution) that typically proceeds with <40% overall yield [1].

Evidence DimensionSynthetic efficiency to beta-keto phenethylamine scaffolds
Target Compound Data>85% overall yield (2 steps)
Comparator Or Baseline<40% overall yield (4 steps) for 4-bromo-2,5-dimethoxybenzaldehyde
Quantified Difference>45% higher yield and 50% fewer synthetic steps
ConditionsAlpha-bromination/amination vs. multi-step Henry-reaction based homologation

Drastically shortens the synthetic route for beta-keto target molecules, lowering reagent costs and process time.

Enantioselective Reduction to Chiral Alcohols

The ketone functionality of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone allows for direct asymmetric reduction. Under Noyori asymmetric transfer hydrogenation conditions (RuCl(p-cymene)[(S,S)-TsDPEN]), it is converted to (S)-1-(4-bromo-2,5-dimethoxyphenyl)ethanol with >98% enantiomeric excess (ee) and >95% conversion. Conversely, attempting to synthesize this chiral alcohol from 1-bromo-2,5-dimethoxybenzene requires lithiation, addition to a chiral aldehyde, or kinetic resolution of a racemic mixture, which typically caps maximum theoretical yield at 50% without recycling, and practical yields around 45% [1].

Evidence DimensionYield and enantiomeric excess of chiral alcohol
Target Compound Data>95% yield, >98% ee
Comparator Or Baseline~45% yield (via kinetic resolution of racemic alcohol from 1-bromo-2,5-dimethoxybenzene)
Quantified Difference>50% absolute yield improvement for the enantiopure product
ConditionsNoyori asymmetric transfer hydrogenation vs. kinetic resolution

Provides a direct, high-yielding, and scalable pathway to enantiopure intermediates without the 50% mass loss inherent to kinetic resolution.

Solid-State Handling and Shelf Stability

In industrial procurement, the physical state of a building block impacts handling and storage costs. 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a crystalline solid at room temperature (melting point ~60-65 °C), which maintains >99.5% purity over 24 months under standard ambient storage. In contrast, the closely related homolog 1-(4-bromo-2,5-dimethoxyphenyl)acetone is a viscous liquid at room temperature that exhibits a 3-5% degradation via auto-oxidation over 12 months unless stored under inert gas at 2-8 °C[1].

Evidence DimensionLong-term purity retention at ambient conditions
Target Compound Data>99.5% purity retained after 24 months
Comparator Or Baseline3-5% degradation after 12 months for 1-(4-bromo-2,5-dimethoxyphenyl)acetone
Quantified Difference>4.5% better purity retention and elimination of cold-chain requirements
ConditionsAmbient temperature storage without inert gas protection

Eliminates the need for cold-chain logistics and inert-gas handling, reducing overhead costs for bulk material storage.

Synthesis of Beta-Keto Phenethylamine Derivatives

The compound is the optimal starting material for generating beta-keto phenethylamines (cathinone analogs) due to its acetyl group, which undergoes efficient alpha-bromination and subsequent amination. This direct two-step pathway avoids the complex homologation required when starting from benzaldehyde derivatives, directly leveraging the >85% yield advantage established in precursor selection[1].

Modular Library Synthesis via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry programs targeting 5-HT receptor ligands, the para-bromine atom serves as a reliable handle for Suzuki, Heck, or Sonogashira couplings. This allows for the rapid, late-stage diversification of the 4-position with various aryl or alkyl groups without interfering with the acetyl functionality, avoiding the regioselectivity issues of unbrominated precursors [2].

Production of Enantiopure Chiral Alcohols

The ketone moiety is highly susceptible to asymmetric transfer hydrogenation, making this compound an ideal precursor for (S)- or (R)-1-(4-bromo-2,5-dimethoxyphenyl)ethanol. This processability is crucial for synthesizing chiral APIs where high enantiomeric excess (>98% ee) is required without the mass loss associated with kinetic resolution [3].

Scalable Manufacturing of Halogenated Intermediates

Because it is a stable, free-flowing crystalline solid at room temperature, it is highly suited for automated weighing and bulk storage in pilot-plant environments. It bypasses the cold-chain storage and inert-gas protection required for liquid homologs, significantly streamlining scale-up logistics and reducing overhead [4].

XLogP3

2.2

Wikipedia

4'-Bromo-2',5'-dimethoxyacetophenone

Dates

Last modified: 08-15-2023

Explore Compound Types